molecular formula C13H16N2 B13215525 2-Amino-5-cyclohexylbenzonitrile

2-Amino-5-cyclohexylbenzonitrile

Cat. No.: B13215525
M. Wt: 200.28 g/mol
InChI Key: XCACWGONRXQKMT-UHFFFAOYSA-N
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Description

2-Amino-5-cyclohexylbenzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the 2-position and a cyclohexyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyclohexylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of cyclohexylbenzene is coupled with a halogenated benzonitrile in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclohexylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-Amino-5-cyclohexylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclohexylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorobenzonitrile
  • 2-Amino-5-nitrobenzonitrile
  • 2-Amino-5-methylbenzonitrile

Uniqueness

2-Amino-5-cyclohexylbenzonitrile is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials with specific properties .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-amino-5-cyclohexylbenzonitrile

InChI

InChI=1S/C13H16N2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h6-8,10H,1-5,15H2

InChI Key

XCACWGONRXQKMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)N)C#N

Origin of Product

United States

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